molecular formula C22H19N3O2S B10798581 5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

Cat. No.: B10798581
M. Wt: 389.5 g/mol
InChI Key: OIEJMTDGFAFKDZ-UHFFFAOYSA-N
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Description

OSM-S-115 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, aimed at developing new treatments for malaria by leveraging open-source collaboration .

Preparation Methods

The synthesis of OSM-S-115 involves several steps, starting with the construction of the thienopyrimidine scaffold. The process typically includes the following steps :

    Formation of the Thienopyrimidine Core: This involves the reaction of thiophene derivatives with appropriate reagents to form the core structure.

    Halogenation: Introduction of halogen atoms to the core structure to facilitate further functionalization.

    Amination: Introduction of amino groups at specific positions on the thienopyrimidine core.

    Final Functionalization: Addition of various functional groups to achieve the desired chemical properties.

Industrial production methods for OSM-S-115 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

OSM-S-115 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

    Coupling Reactions: These reactions are used to form bonds between OSM-S-115 and other molecules, creating more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

OSM-S-115 has a wide range of scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological targets.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of malaria.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of OSM-S-115 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

OSM-S-115 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. it has unique properties that make it particularly effective in certain applications. For example, OSM-S-115 has shown higher potency and selectivity in inhibiting specific biological targets compared to its analogs .

Similar compounds include:

    OSM-S-106: Another aminothienopyrimidine compound with similar biological activity.

    OSM-S-137: A related compound with variations in its functional groups, leading to different chemical properties.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S/c1-14-12-16(15(2)25(14)18-6-4-3-5-7-18)13-20-21(27)24-22(28-20)23-17-8-10-19(26)11-9-17/h3-13,26H,1-2H3,(H,23,24,27)

InChI Key

OIEJMTDGFAFKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3

Origin of Product

United States

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